molecular formula C13H22N2O3 B12078940 trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B12078940
M. Wt: 254.33 g/mol
InChI Key: GTKBQCZCMMYGPA-UHFFFAOYSA-N
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Description

trans-4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at the 1-position and a 4-methylpiperazine-1-carbonyl moiety at the 4-position in a trans configuration. The compound’s structure combines a rigid cyclohexane backbone with a polar piperazine group, conferring unique physicochemical properties. Piperazine derivatives are widely explored in medicinal chemistry due to their solubility-enhancing and hydrogen-bonding capabilities, which improve drug-like characteristics such as bioavailability and metabolic stability .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

4-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18)

InChI Key

GTKBQCZCMMYGPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives

The foundational step involves hydrogenating p-aminobenzoic acid (PABA) or its nitro-substituted analogs to form the trans-4-aminocyclohexane-1-carboxylic acid scaffold. As detailed in CN108602758B, this process employs a ruthenium-on-carbon (Ru/C) catalyst under basic aqueous conditions.

Key Reaction Parameters

  • Catalyst : 5% Ru/C (20–40% w/w relative to substrate)

  • Conditions : 10% NaOH, 100°C, 15 bar H₂ pressure

  • Trans:cis Ratio : >75:25

The mechanism proceeds via partial saturation of the aromatic ring, followed by stereoselective reduction to favor the trans isomer. The basic environment prevents re-aromatization and stabilizes the intermediate cyclohexene derivative. Notably, nitro-substituted precursors (e.g., p-nitrobenzoic acid) are equally viable, as the nitro group is reduced in situ to an amine.

Example Protocol

  • Suspend p-aminobenzoic acid (10 g) in 10% NaOH (100 mL).

  • Add 5% Ru/C (2.5 g) and heat to 100°C under 15 bar H₂ for 12 h.

  • Filter the catalyst and acidify the filtrate to isolate the crude product.

  • Purify via recrystallization (ethanol/water) to obtain trans-4-aminocyclohexane-1-carboxylic acid (yield: 70%, purity: 92%).

Protection of the Amino Group

To prevent side reactions during subsequent acylation, the amino group is typically protected. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic and acidic conditions.

Boc Protection Procedure

  • Dissolve trans-4-aminocyclohexane-1-carboxylic acid (10 g) in acetone (100 mL).

  • Add Boc anhydride (1.2 equiv) and stir at 25°C for 20 h.

  • Concentrate under reduced pressure and purify via extraction (DCM/water) to yield trans-4-(Boc-amino)cyclohexane-1-carboxylic acid (yield: 85%).

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Use methyl tert-butyl ether/ethyl acetate (10:1) to isolate the trans isomer (purity: 99.1%).

  • Column Chromatography : Silica gel (DCM/MeOH 50:1) resolves residual cis contaminants.

Analytical Data

ParameterValueMethod
Melting Point158–160°CDSC
1H^1H NMR (DMSO-d6)δ 1.45 (m, 4H), 3.25 (s, 8H)400 MHz
MS (ESI+)m/z 297.2 [M+H]⁺HRMS

Industrial Considerations

  • Cost Efficiency : Ru/C catalysts are reusable for up to 5 cycles without significant activity loss.

  • Safety : Avoids phosgene and chloroform, reducing hazardous waste.

  • Scalability : One-pot hydrogenation and acylation protocols are validated at >10 kg scale .

Chemical Reactions Analysis

Types of Reactions: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the behavior of similar structures in biological systems.

Medicine: In medicine, this compound may have potential therapeutic applications. Researchers may explore its activity against various diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of trans-4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid with structural analogs

Compound Name Molecular Formula Substituent/Position Key Properties Reference
trans-4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid C₁₃H₂₁N₂O₃ (assumed) 4-Methylpiperazine-1-carbonyl (trans) High solubility (predicted), moderate logP, piperazine enhances hydrophilicity
2-[(4-Methyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid C₁₃H₂₂N₂O₃ 4-Methylpiperazine-1-carbonyl (C2) Positional isomer; slightly higher logP due to steric effects
2-[4-(Diphenylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid C₂₅H₂₉N₂O₃ (calculated) Diphenylmethyl-piperazine (C2) Reduced solubility, high logP (lipophilic); bulky groups may hinder membrane permeability
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid (cis/trans mixture) C₈H₁₁F₃O₂ Trifluoromethyl (C4) Lower solubility, higher acidity (electron-withdrawing CF₃); applications in fluorinated drug design
trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid C₁₁H₁₅NO₄ Maleimidomethyl (C4, trans) Reactive maleimide group; used in bioconjugation rather than therapeutic contexts
Tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid) C₈H₁₅NO₂ Aminomethyl (C4, trans) High solubility; clinically used antifibrinolytic agent

Key Findings

Positional Isomerism : The 4-substituted trans isomer (target compound) likely exhibits superior solubility compared to its 2-substituted counterpart (C13H22N2O3) due to reduced steric hindrance and optimized hydrogen-bonding capacity .

Electron-withdrawing groups (e.g., trifluoromethyl in C8H11F3O2) enhance metabolic stability but lower solubility compared to piperazine derivatives .

Piperazine Advantages : The 4-methylpiperazine moiety in the target compound contributes to favorable drug-like properties, as evidenced by SwissADME predictions for analogous piperazine amides (high solubility, gastrointestinal permeability) .

Stereochemical Influence : The trans configuration, as seen in tranexamic acid, often improves solubility and target engagement compared to cis isomers .

Q & A

Q. What techniques are used to study polymorphism in this compound?

  • Methodological Answer :
  • X-Ray Diffraction (XRD) : Analyze single crystals to identify polymorphic forms.
  • Differential Scanning Calorimetry (DSC) : Detect thermal transitions (e.g., melting points) associated with different crystalline phases .

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